Cymopol

Description

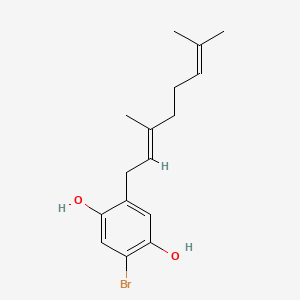

Structure

2D Structure

3D Structure

Properties

CAS No. |

62008-14-4 |

|---|---|

Molecular Formula |

C16H21BrO2 |

Molecular Weight |

325.24 g/mol |

IUPAC Name |

2-bromo-5-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol |

InChI |

InChI=1S/C16H21BrO2/c1-11(2)5-4-6-12(3)7-8-13-9-16(19)14(17)10-15(13)18/h5,7,9-10,18-19H,4,6,8H2,1-3H3/b12-7+ |

InChI Key |

IUFDABCKTYWJDR-KPKJPENVSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)Br)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)Br)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources of Cymopol and Related Compounds

The primary producers of this compound and related prenylated bromohydroquinones are certain marine green algae. fsu.edursc.org

Marine Green Algae: Cymopolia barbata as a Primary Producer

Cymopolia barbata, a green marine alga commonly found in shallow coastal waters, is a well-established primary source of this compound and a group of related molecules collectively referred to as cymopols. fsu.edursc.org These compounds were among the first halogenated natural products identified from green algae. fsu.edu

Other Algal Species as Potential Sources

While Cymopolia barbata is a prominent source, this compound has also been reported in species belonging to the genus Caulerpa. nih.gov The study of other algal species continues to reveal a diverse range of bioactive compounds, including various terpenoids and phenolic compounds, suggesting that other algae may also contain this compound or related structures. scirp.orgresearchgate.netmdpi.comeolss.net The chemical composition of algae can vary depending on factors such as species, location, and environmental conditions. eolss.net

Advanced Chromatographic Techniques for Isolation

The isolation of this compound from algal extracts typically involves advanced chromatographic techniques that exploit the differences in polarity and other chemical properties of the compounds present. fsu.edunih.gov

Liquid and Column Chromatography Applications

Liquid chromatography (LC), including high-performance liquid chromatography (HPLC), and column chromatography (CC) are fundamental techniques used in the isolation and purification of natural products like this compound. fsu.edunih.govwaters.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. waters.comrnlkwc.ac.in Column chromatography, in particular, is suitable for separating larger quantities of material and involves packing a stationary phase (commonly silica (B1680970) gel or alumina) into a column and eluting the sample mixture through it with a solvent or series of solvents. rnlkwc.ac.inuvic.ca The choice of stationary phase and mobile phase is crucial for achieving effective separation, often determined by preliminary thin-layer chromatography (TLC) analysis. uvic.cascitepress.org

Preparative Thin-Layer Chromatography (TLC) in Purification

Preparative thin-layer chromatography (Prep TLC) is a valuable technique for purifying small to moderate quantities of compounds, particularly when dealing with mixtures with very similar retention factors that may not separate well using column chromatography alone. rochester.edustedwards.educhemrxiv.org Prep TLC utilizes thicker layers of stationary phase on larger plates compared to analytical TLC. rochester.edustedwards.edu The sample is applied as a band, and after development, the separated bands containing the desired compound are scraped off the plate, and the compound is extracted from the stationary phase material. rochester.edu This method is useful for obtaining a profile of components in natural extracts and purifying target compounds. rochester.edu

Extract Fractionation and Purification Strategies

The isolation of this compound begins with the extraction of compounds from the algal biomass using suitable solvents. This crude extract is a complex mixture that requires fractionation to reduce complexity and enrich the target compound. nih.govmdpi.com Fractionation often involves partitioning the extract between immiscible solvents of different polarities or using initial chromatographic steps like vacuum liquid chromatography or open column chromatography. nih.govusu.ac.id These steps yield fractions with reduced numbers of compounds, making subsequent purification steps more efficient. Further purification of this compound from these fractions is then achieved using the advanced chromatographic techniques mentioned above, such as column chromatography and preparative TLC, often guided by analytical TLC to monitor the separation progress. uvic.causu.ac.idjmp.ir The goal of these strategies is to isolate this compound at a sufficient purity level for further characterization and study. waters.com

Biosynthesis of Cymopol and Structural Analogs

Proposed Biosynthetic Pathways of Cymopol-Type Meroterpenoids

Meroterpenoid biosynthesis generally involves the prenylation of an aromatic polyketide precursor with a terpene moiety. mdpi.com For this compound and its analogs, this likely involves the alkylation of a bromophenol with geranyl pyrophosphate. researchgate.netnih.gov

Alkylation of Bromophenol with Geranyl Pyrophosphate

The proposed biosynthetic pathway for this compound-type meroterpenoids suggests a key step involving the alkylation of a bromophenol core structure with geranyl pyrophosphate (GPP). researchgate.netnih.gov GPP is a precursor for monoterpenes and is formed from the coupling of two isoprene (B109036) units. researchgate.net This alkylation attaches the geranyl group to the phenolic ring, forming the basic carbon skeleton of this compound and related compounds.

Stereochemical Considerations in Biosynthetic Routes

Stereochemistry plays a crucial role in the biosynthesis of meroterpenoids, influencing the final three-dimensional structure of the molecules. Enzymatic reactions, such as the cyclization of terpene precursors, are often stereospecific, leading to specific configurations at chiral centers. mdpi.comnih.govnih.govnih.gov While specific details on the stereochemical considerations in this compound biosynthesis are less extensively documented in the provided sources, studies on other meroterpenoids highlight the importance of enzyme control over stereochemical outcomes, including processes involving hydride and methyl shifts. mdpi.comnih.govdntb.gov.ua

Enzymatic Mechanisms in Meroterpenoid Biogenesis

The biosynthesis of meroterpenoids is catalyzed by a suite of enzymes that facilitate the various steps, including the formation of polyketide and terpenoid precursors, their coupling, and subsequent modifications. nih.govbeilstein-journals.org

Role of Hydride and Methyl Shifts

Hydride and methyl shifts are significant rearrangement reactions observed in the biosynthesis of various meroterpenoids. mdpi.comnih.govdntb.gov.ua These shifts often occur during the cyclization of terpene moieties, mediated by enzymes, and contribute to the formation of diverse skeletal structures within the meroterpenoid class. mdpi.comnih.govdntb.gov.ua These rearrangements can be stereospecific and are crucial for generating the final complex molecular architecture. mdpi.comnih.gov

Involvement of Polyketide Synthase (PKS) Enzymes

Polyketide synthases (PKSs) are central to the biosynthesis of the polyketide portion of meroterpenoids. nih.govnih.govwikipedia.orgplos.orgmdpi.comrasmusfrandsen.dk PKS enzymes catalyze the stepwise condensation of small carboxylic acid-derived units, such as malonyl-CoA, to form a growing polyketide chain. nih.govwikipedia.orgplos.org The type and arrangement of catalytic domains within PKSs determine the structure and length of the polyketide backbone. wikipedia.orgmdpi.com This polyketide intermediate is then combined with a terpenoid unit to form the meroterpenoid. mdpi.com

Cytochrome P450 (CYP) Enzymes in Biosynthetic Modifications

Cytochrome P450 (CYP) enzymes are a diverse superfamily of monooxygenases that play significant roles in the modification of various natural products, including meroterpenoids. nih.govnih.govchemrxiv.orgfrontiersin.orgbiorxiv.org In meroterpenoid biosynthesis, CYPs can catalyze a range of reactions such as hydroxylation, epoxidation, and cyclization, contributing to the structural diversification of these compounds. nih.govbeilstein-journals.orgnih.govchemrxiv.org Some CYPs have even been shown to act as terpene cyclases, a function typically associated with dedicated cyclase enzymes. nih.govnih.govchemrxiv.org This highlights the versatile catalytic capabilities of CYP enzymes in tailoring meroterpenoid structures.

Directed Biosynthesis of this compound Analogs in Microbial Systems

Based on the available information, research specifically detailing the directed biosynthesis of this compound analogs in microbial systems is not extensively reported in the provided search results. While this compound is a known meroterpenoid isolated from the marine alga Cymopolia barbata, its biosynthesis involves a mixed polyketide-isoprenoid pathway. nih.gov The concept of directed biosynthesis in microbial systems involves manipulating microbial metabolic pathways, often by introducing genes from the natural producer and feeding modified precursors, to yield desired compounds or novel analogs. nih.govfrontiersin.org

Studies on directed biosynthesis have been successfully applied to other classes of natural products, such as siderophores in Acinetobacter bouvetii, where feeding different amines resulted in the production of novel siderophore analogs like propanochelin, butanochelin, and pentanochelin. rsc.orgrsc.org Similarly, directed biosynthesis has been used to create analogs of peptide antibiotics by substituting amino acid precursors. nih.govmdpi.com

Applying these principles to this compound would hypothetically involve elucidating the specific enzymes and genes responsible for the prenylation, bromination, and aromatic ring modifications in Cymopolia barbata. Transferring these genes into a microbial host could establish a heterologous biosynthetic pathway. frontiersin.org By providing the engineered microbe with synthetic precursors structurally related to the natural substrates, it might be possible to steer the enzymatic machinery towards producing this compound analogs with altered side chains or aromatic substitution patterns. The success and efficiency of such an approach would be contingent on the substrate specificity and catalytic flexibility of the enzymes involved in the this compound biosynthetic route.

Chemical Synthesis and Derivatization Strategies

Approaches to Total Synthesis of Cymopol

The total synthesis of complex natural products like this compound requires a strategic approach to maximize efficiency and yield. Key considerations include the sequence of bond-forming events and the choice of reactions to assemble the molecular framework.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | A → B → C → D → Target. Steps are performed sequentially on a single starting material. | Conceptually straightforward. | Overall yield is the product of individual step yields, leading to very low yields for long sequences. libretexts.org |

| Convergent Synthesis | A → B and C → D, then B + D → Target. Fragments are synthesized independently and then combined. crimsonpublishers.com | Higher overall yield; fewer steps in the longest linear sequence; allows for late-stage diversification. libretexts.orgnih.gov | Requires careful planning of fragment coupling and protecting group strategies. |

The cornerstone of a convergent synthesis is the strategic coupling reaction used to unite the key fragments. For this compound, this would involve forming the carbon-carbon bond between the aromatic ring of the hydroquinone (B1673460) and the geranyl side chain. Palladium-catalyzed cross-coupling reactions are powerful tools for this type of transformation. researchgate.netresearchgate.net

Several methods could be employed, each with its own set of conditions and substrate requirements. For instance, a Suzuki coupling could be envisioned between a boronic acid derivative of the geranyl chain and the brominated hydroquinone. Alternatively, a Stille coupling could utilize an organostannane derivative of one fragment and a halide of the other. researchgate.net The choice of reaction depends on factors like functional group tolerance, availability of starting materials, and the desired reaction conditions.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. nih.govsigmaaldrich.com In the context of this compound synthesis, a Friedel-Crafts alkylation could be a viable method to directly attach the geranyl side chain to the hydroquinone ring. This reaction typically uses a Lewis acid catalyst, such as AlCl₃, to activate an alkyl halide (e.g., geranyl bromide) for electrophilic aromatic substitution. nih.gov

Furthermore, intramolecular Friedel-Crafts reactions are pivotal in the synthesis of many meroterpenoids for forming new rings. researchgate.netresearchgate.net While this compound itself is acyclic in its side chain, precursors could be designed to undergo a planned intramolecular Friedel-Crafts cyclization to generate related cyclic analogs or to build complexity in derivative synthesis. nih.gov This involves tethering a reactive electrophile to the aromatic ring, which then cyclizes under acidic conditions. mdpi.com

Synthetic Methodologies for this compound Derivatives

The modification of the this compound structure can lead to derivatives with potentially new or enhanced biological activities. Synthetic methodologies focus on the reactive sites of the molecule: the hydroxyl groups of the hydroquinone ring and the double bonds of the geranyl tail.

The synthesis of amide derivatives from this compound is not widely reported but can be achieved through established chemical transformations. nih.govajchem-a.com A general strategy would involve introducing a carboxylic acid or an amine functionality onto the this compound scaffold, which can then be coupled with a corresponding amine or carboxylic acid to form the amide bond.

A plausible route could involve the selective O-alkylation of one of the hydroquinone's hydroxyl groups with an appropriate halo-ester (e.g., ethyl bromoacetate), followed by hydrolysis to yield a carboxylic acid derivative. This new acid can then be activated and coupled with a diverse range of amines to produce a library of novel amide derivatives. Amide bond formation is typically facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). ajchem-a.comresearchgate.net

| Reagent | Full Name | Typical Use |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Couples carboxylic acids and amines, forms a dicyclohexylurea byproduct. ajchem-a.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, simplifying product purification. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient coupling agent, often used in peptide synthesis and for sterically hindered substrates. researchgate.net |

Chroman-4-one is a privileged scaffold found in many biologically active compounds. beilstein-journals.org Synthesizing a chroman-4-one derivative from this compound would involve forming a new heterocyclic ring incorporating one of the phenolic oxygens. A key strategy for this is the intramolecular oxa-Michael addition. researchgate.netbeilstein-journals.org

This transformation can be initiated by first reacting the this compound hydroquinone with an α,β-unsaturated acyl chloride in a Friedel-Crafts acylation reaction. This would attach a chalcone-like moiety to the aromatic ring. Subsequent treatment with a base would deprotonate one of the phenolic hydroxyl groups, which would then undergo an intramolecular conjugate addition (oxa-Michael reaction) to the double bond of the newly introduced side chain, cyclizing to form the chroman-4-one ring system. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for promoting such cyclizations. nih.gov

Integration of Cyclopropane (B1198618) Moieties

The incorporation of a cyclopropane ring into the this compound scaffold or its precursors represents a significant synthetic challenge and an opportunity to generate novel analogs with potentially unique biological activities. The high ring strain of cyclopropanes makes them reactive and synthetically valuable intermediates. libretexts.org General methods for cyclopropane synthesis often involve the reaction of carbenes or carbenoids with alkenes. libretexts.org

Several strategies for cyclopropanation are relevant to the synthesis of this compound analogs:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), to react with an alkene, forming a cyclopropane. libretexts.org The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org For instance, the reaction of a cis-alkene yields a cis-substituted cyclopropane. libretexts.org

Carbene Addition from Diazo Compounds: Carbenes, such as methylene (B1212753) (CH₂), can be generated from diazo compounds like diazomethane. These carbenes react with alkenes to form cyclopropanes, also in a stereospecific manner. libretexts.org Due to the hazardous nature of diazomethane, alternative reagents are often sought.

Catalytic Asymmetric Cyclopropanation: Modern synthetic methods employ transition metal catalysts, such as those based on cobalt, rhodium, or copper, to achieve enantioselective cyclopropanation. organic-chemistry.orgnih.gov For example, cobalt(II) complexes of chiral porphyrins have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, yielding cyclopropane products in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov This approach is particularly valuable for creating chiral cyclopropane-containing molecules.

While the direct total synthesis of this compound itself featuring a cyclopropane moiety has not been extensively reported in the reviewed literature, the established methodologies for cyclopropanation of various organic molecules, including complex natural products, provide a clear roadmap for the synthesis of cyclopropanated this compound analogs. ethz.chmarquette.edu The synthesis of various cyclopropane-containing natural products has been achieved, demonstrating the feasibility of incorporating this three-membered ring into complex molecular architectures. marquette.edu For example, the total synthesis of (+)-omphadiol involved a stereoselective introduction of a cyclopropane ring as a key challenge. ethz.ch

The table below summarizes key cyclopropanation reactions applicable to the synthesis of this compound analogs.

| Reaction | Reagents | Key Features | Reference |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Stereospecific, uses a carbenoid | libretexts.org |

| Carbene Addition | Diazomethane | Stereospecific, generates a carbene | libretexts.org |

| Catalytic Asymmetric Cyclopropanation | Co(II)-porphyrin complex, diazoacetate | Enantioselective, high yield and stereoselectivity | nih.gov |

Advanced Chemical Reduction Techniques for Related Compounds

The synthesis of this compound and its analogs often involves the manipulation of functional groups, where reduction reactions play a crucial role. Given that this compound is a brominated monoterpene, reduction techniques applicable to halogenated organic compounds and terpenes are of significant interest.

Advanced reduction processes (ARPs) are emerging as powerful tools for the transformation of various chemical contaminants, including halogenated compounds. researchgate.netnih.gov These methods often involve the generation of highly reactive reducing species. One such process is the UV/sulfite system, which has been shown to be effective in the degradation and dechlorination of chlorinated aromatic compounds. researchgate.net In this system, hydrated electrons (eₐᵩ⁻) and direct UV photolysis are the dominant mechanisms for reduction. researchgate.net The efficiency of such processes can be influenced by factors like pH, with alkaline conditions sometimes favoring the reduction. researchgate.net

In the context of monoterpenes, various reduction methods are employed to transform functional groups. For instance, the reduction of dithiocarbamates derived from monoterpenes like menthol (B31143) and borneol using lithium aluminum hydride (LiAlH₄) yields the corresponding thiols in high yields. mdpi.com Similarly, thioacetates can be converted to thiols using the same reducing agent. mdpi.com The reduction of α,β-unsaturated ketones, which could be intermediates in a this compound synthesis, can also be achieved using reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

The choice of reducing agent and reaction conditions is critical to achieve the desired selectivity and yield, especially when dealing with multifunctional molecules like this compound precursors.

Diversity-Oriented Synthesis (DOS) for this compound Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules. frontiersin.orgbeilstein-journals.orgscispace.comcam.ac.uk This approach is particularly well-suited for exploring the chemical space around a core scaffold, such as that of this compound, to identify analogs with novel or enhanced biological activities. frontiersin.org DOS aims to maximize structural diversity by varying not only the appendages on a molecule but also its stereochemistry and the underlying molecular framework. scispace.com

A typical DOS strategy involves a series of reactions that introduce complexity and branching points, allowing for the creation of a wide range of different structures from a common starting material. cam.ac.uk For example, a DOS approach has been successfully applied to the functionalization of 17-ethynyl-17-hydroxysteroids. beilstein-journals.org This involved a one-pot procedure combining a ring-closing enyne metathesis (RCEYM) and a Diels-Alder reaction to generate a library of complex 17-spirosteroids. beilstein-journals.org

Applying a similar mindset to this compound, one could envision a synthetic route starting from a key intermediate that can be divergently elaborated. For instance, a brominated monoterpene precursor could undergo various cyclization reactions, functional group interconversions, and coupling reactions to generate a library of this compound analogs. The use of multicomponent reactions, cascade reactions, and stereoselective transformations would be highly valuable in a DOS campaign for this compound derivatives. cam.ac.uk

The structural diversity of the resulting library can be assessed using chemoinformatic tools like principal component analysis (PCA) and principal moment of inertia (PMI) analysis to ensure broad coverage of chemical space. nih.gov This systematic exploration can lead to the discovery of new bioactive compounds that would be difficult to find through traditional, target-oriented synthesis. nih.gov

The table below outlines a conceptual DOS approach for generating this compound analogs.

| Stage | Reaction Type | Potential Transformations | Expected Diversity |

| Scaffold Elaboration | Cyclization, Rearrangement | Intramolecular Diels-Alder, Ene reaction, Cyclopropanation | Skeletal Diversity |

| Appendage Modification | Cross-coupling, Functionalization | Suzuki coupling, Sonogashira coupling, Etherification, Esterification | Appendage Diversity |

| Stereochemical Variation | Asymmetric Catalysis | Enantioselective reductions, Asymmetric alkylations | Stereochemical Diversity |

Structure Activity Relationship Sar Studies of Cymopol and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activities of Cymopol are intricately linked to its unique structural components: the brominated phenolic moiety and the polyisoprenyl side chain. While comprehensive, detailed SAR studies on a wide range of this compound derivatives are not extensively detailed in the immediately available literature, some insights can be gleaned from studies involving this compound and closely related compounds.

One reported derivative, 7-hydroxythis compound, has been isolated from Cymopolia barbata. acs.org Comparative studies have indicated that 7-hydroxythis compound is significantly less active than this compound in certain biological assays, such as the DCFH system, which assesses antioxidant activity. acs.org This suggests that the presence or position of the hydroxyl group on the phenolic ring or modifications to the isoprenyl chain can significantly influence the biological potency. The bromination on the phenolic ring is also likely to play a role in the activity, as halogen atoms can influence electronic distribution and lipophilicity, affecting interactions with biological targets. The isoprenyl side chain contributes to the molecule's lipophilicity and can influence its membrane permeability and interactions with hydrophobic binding sites on target proteins. The stereochemistry of the double bond in the isoprenyl chain (specifically, the (2E)-configuration in this compound nih.govchem960.com) might also be critical for optimal binding and activity, although specific data on this for this compound derivatives is limited in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate a compound's biological activity to its molecular descriptors. wikipedia.orgfrontiersin.orgnih.govresearchgate.net These descriptors can be physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges), or structural features (e.g., presence of specific functional groups, molecular shape). frontiersin.org By analyzing a series of compounds with known structures and biological activities, QSAR models can identify which molecular properties are most important for activity and predict the activity of new, untested compounds. frontiersin.orgcollaborativedrug.com

While specific QSAR models for this compound and a broad range of its derivatives are not detailed in the provided search results, the principles of QSAR can be readily applied to study this class of compounds. Developing a QSAR model for this compound derivatives would involve:

Compiling a dataset of this compound and its derivatives with experimentally determined biological activities against a specific target or in a particular assay.

Calculating a range of molecular descriptors for each compound in the dataset.

Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors with the biological activity. frontiersin.orgnih.govresearchgate.net

Validating the model using a separate test set of compounds.

Such a QSAR model could provide valuable insights into the structural requirements for optimal activity, guiding the synthesis of novel and more potent this compound derivatives.

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR studies, providing insights into molecular interactions and predicting biological activity. nih.govuneb.br These approaches can complement experimental SAR studies and help to elucidate the potential mechanisms of action of compounds like this compound.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the preferred binding orientation (pose) of a ligand (such as this compound or its derivatives) to a target protein or enzyme and to estimate the binding affinity. nih.govuneb.brresearchgate.netmdpi.comresearchgate.nettjdr.org This computational technique treats the protein mostly as rigid while optimizing the conformation of the ligand to fit into the binding pocket. nih.govuneb.brresearchgate.net

For this compound, molecular docking could be used to:

Identify potential protein targets by screening against databases of protein structures.

Predict the binding mode of this compound within the active site of a known or predicted target protein.

Evaluate how structural modifications in this compound derivatives might affect their binding affinity and orientation to the target. tjdr.org

Docking programs use scoring functions to rank different binding poses based on how well they fit the binding site and the predicted strength of the interactions. nih.govuneb.br While docking provides valuable insights into potential binding interactions, the accuracy of the predictions depends on the quality of the protein structure, the docking algorithm, and the scoring function used. nih.govuneb.br

Analysis of Intermolecular Interactions (e.g., H-bonds, Pi-Pi Stacking)

Analyzing the intermolecular interactions between a ligand and its target protein is crucial for understanding the basis of binding affinity and specificity. chemrxiv.orgrsc.orgrsc.orgmdpi.com Computational methods allow for the detailed examination of these interactions in predicted binding poses from molecular docking or molecular dynamics simulations. Key intermolecular interactions include:

Hydrogen bonds: Formed between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., oxygen, nitrogen) on the ligand and the protein. mdpi.com

Hydrophobic interactions: Arise from the tendency of nonpolar groups to cluster together, minimizing contact with water. The isoprenyl chain of this compound would likely be involved in hydrophobic interactions with nonpolar amino acid residues in a binding pocket.

Pi-Pi stacking interactions: Occur between aromatic rings in the ligand (the phenolic ring of this compound) and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein. chemrxiv.orgrsc.org

Halogen bonding: A non-covalent interaction involving a halogen atom (bromine in this compound) and an electron donor.

By analyzing the types and strength of these interactions, researchers can understand why certain derivatives bind more strongly than others and identify key residues in the protein target that are important for binding. chemrxiv.org This information can guide the design of derivatives with improved binding characteristics.

Molecular Dynamics Simulations to Infer Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction compared to static docking. researchgate.netrsc.orgmdpi.commolssi.orgchemrxiv.orgfrontiersin.org MD simulations simulate the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex, conformational changes in the protein and ligand upon binding, and the fluctuations of key interactions. rsc.orgmdpi.comfrontiersin.org

For this compound, MD simulations could be used to:

Assess the stability of the predicted binding poses obtained from molecular docking.

Study the conformational flexibility of this compound within the binding site.

Quantify the strength and duration of specific intermolecular interactions over time.

Investigate the effect of the ligand binding on the dynamics of the target protein. mdpi.com

MD simulations can provide a more realistic picture of the binding event and help to refine the understanding of the SAR by considering the dynamic nature of biological systems. frontiersin.org

Conformation-Activity Relationship (CAR) Insights

While SAR focuses on the relationship between chemical structure and activity, Conformation-Activity Relationship (CAR) specifically emphasizes the importance of the three-dimensional shape and flexibility (conformation) of a molecule in determining its biological activity. wikipedia.org The conformation of a molecule can change upon binding to a target protein, and these conformational changes can be critical for inducing a biological response. wikipedia.org

For a flexible molecule like this compound with its isoprenyl side chain, different conformations are possible. The specific conformation adopted by this compound when bound to its biological target is likely to be crucial for its activity. CAR studies would involve investigating the preferred conformation of this compound in isolation and in complex with its target, and how structural modifications might influence these conformations and, consequently, the activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide experimental information on molecular conformation, while computational methods like molecular dynamics simulations can explore the conformational landscape. wikipedia.org Understanding the CAR can provide deeper insights into the molecular recognition process and aid in the design of conformationally constrained derivatives with potentially improved potency and selectivity.

Mechanistic Investigations of Cymopol S Biological Activities Preclinical

Antioxidant Mechanisms

Free-Radical Scavenging Properties (e.g., DPPH Assay)

Cymopol has demonstrated significant free-radical scavenging capabilities. In the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical, this compound exhibited potent activity. researchgate.net This direct antioxidant effect is a key aspect of its mechanism of action.

One study reported a half-maximal inhibitory concentration (IC50) value of 4.0 μM for this compound in the DPPH assay, indicating its high efficacy as a free-radical scavenger. researchgate.net

| Compound | Assay | IC50 Value |

| This compound | DPPH Radical Scavenging | 4.0 μM |

Activation of Transcription Factor Nrf2 Pathway

A primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound helps to bolster the cell's intrinsic defense mechanisms against oxidative stress.

Interactions with Keap1 Cysteine Residues

The activation of Nrf2 by this compound is mediated through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which is the principal negative regulator of Nrf2. Under basal conditions, Keap1 binds to Nrf2 and facilitates its degradation. This compound is bioactivated to this compound quinone, an electrophilic species. This bioactivation product is capable of modifying various cysteine residues on the cysteine-rich Keap1 protein. These modifications likely alter the conformation of Keap1, disrupting its ability to bind to Nrf2 and leading to the stabilization and nuclear translocation of Nrf2.

Anti-inflammatory Pathways

In conjunction with its antioxidant properties, this compound also exhibits anti-inflammatory effects, which are intrinsically linked to its influence on the Nrf2 pathway.

Reduction of Pro-inflammatory Gene Transcription (In Vitro Cell Models)

Preclinical studies using in vitro cell models, such as macrophages and mouse embryonic fibroblasts, have demonstrated that this compound can reduce the transcription of pro-inflammatory genes. This anti-inflammatory activity has been shown to be dependent on Nrf2. The activation of Nrf2 by this compound can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a downregulation of inflammatory mediators.

| Cell Model | Effect of this compound | Mechanism |

| Macrophages | Reduction of pro-inflammatory gene transcription | Nrf2-dependent |

| Mouse Embryonic Fibroblasts | Reduction of pro-inflammatory gene transcription | Nrf2-dependent |

Attenuation of Neutrophil Migration (Zebrafish Tail Wound Model)

The zebrafish (Danio rerio) larva has become a powerful in vivo model for studying the intricacies of the inflammatory response, particularly the migration of immune cells. nih.goved.ac.uk Its optical transparency allows for real-time visualization of cellular processes following injury. nih.govnih.gov In the tail wound model, injury triggers a rapid inflammatory response characterized by the migration of neutrophils to the site of damage. nih.govresearchgate.net

Neutrophils are the first line of defense in the innate immune system, and their recruitment to inflammatory sites is a critical step. nih.govfrontiersin.org However, their inappropriate retention can lead to excessive tissue damage. frontiersin.org The process of inflammation resolution often involves the reverse migration of neutrophils away from the injury site. nih.govnih.gov While specific studies detailing the effects of this compound on neutrophil migration in the zebrafish tail wound model are not available in the public domain, this model is a standard for evaluating the anti-inflammatory potential of novel compounds. The ability of a compound to modulate the number of neutrophils recruited to a wound is a key indicator of its anti-inflammatory properties. researchgate.net

Inhibition of Inflammatory Markers (e.g., iNOS, COX2, PGE2, Nqo1, NO)

A key mechanism for anti-inflammatory action involves the suppression of pro-inflammatory mediators. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are crucial enzymes that are upregulated during inflammation and produce significant quantities of nitric oxide (NO) and prostaglandins (B1171923) (like PGE2), respectively. nih.govnih.govresearchgate.net The overproduction of these molecules is associated with the pathophysiology of various inflammatory disorders. nih.gov

Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the expression and activity of iNOS and COX-2. nih.govresearchgate.netmdpi.com For instance, certain phytochemicals have been shown to effectively down-regulate both COX-2 and iNOS. nih.govresearchgate.net Another marker, NAD(P)H:quinone oxidoreductase 1 (Nqo1), is a redox-sensitive enzyme whose expression can be modulated by cellular stress and inflammation. nih.gov Although direct preclinical data on this compound's specific inhibitory effects on these markers were not identified, the modulation of these targets represents a principal strategy for controlling inflammation.

Table 1: Key Inflammatory Markers and Their Functions

| Marker | Full Name | Primary Function in Inflammation |

|---|---|---|

| iNOS | Inducible Nitric Oxide Synthase | Enzyme that produces large amounts of Nitric Oxide (NO), a pro-inflammatory mediator. |

| COX-2 | Cyclooxygenase-2 | Enzyme involved in the synthesis of prostaglandins (e.g., PGE2), which mediate pain and inflammation. |

| PGE2 | Prostaglandin (B15479496) E2 | A specific prostaglandin that promotes inflammation, fever, and pain. |

| Nqo1 | NAD(P)H:quinone oxidoreductase 1 | A detoxifying enzyme involved in the cellular response to oxidative stress, which is linked to inflammation. |

Modulation of AP1 and NF-κB Pathways

The transcription factors Activator protein-1 (AP-1) and Nuclear factor-kappa B (NF-κB) are pivotal regulators of the inflammatory response. nih.gov They control the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govresearchgate.netresearchgate.net The activation of the NF-κB pathway is a central event in initiating and perpetuating inflammation. mdpi.comtbzmed.ac.ir

Upon stimulation by inflammatory signals, an inhibitory unit is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov Similarly, the AP-1 pathway is activated by various stimuli and works in concert with NF-κB to orchestrate the inflammatory response. nih.gov Consequently, the inhibition of these signaling pathways is a major target for anti-inflammatory drug development. researchgate.netmdpi.com Numerous phytochemicals have been found to exert their anti-inflammatory effects by suppressing the activation of NF-κB and AP-1. nih.govresearchgate.net While the specific actions of this compound on these pathways have not been detailed in available research, any significant anti-inflammatory activity would likely involve the modulation of these critical signaling cascades.

Antimicrobial Modalities

Antifungal Efficacy against Pathogenic Fungi

The emergence of drug-resistant fungal pathogens necessitates the search for new antifungal agents. researchgate.net Natural products, including those from marine and plant sources, are a rich reservoir of compounds with potential antimicrobial activity. researchgate.netnih.govmdpi.com These compounds often possess novel mechanisms of action that can be effective against resistant strains. nih.gov

Studies on various natural extracts have demonstrated efficacy against a range of pathogenic fungi, including species of Candida and Aspergillus. nih.govareeo.ac.ir The mechanisms of antifungal action are diverse, ranging from the disruption of the fungal cell membrane and inhibition of cell wall synthesis to interference with essential metabolic pathways. nih.govresearchgate.net While the specific spectrum of antifungal activity for this compound is not detailed in the available literature, its investigation would be a critical step in evaluating its potential as a novel antifungal therapeutic.

Antibacterial Spectrum

The antibacterial spectrum of a compound defines the range of bacteria it can effectively inhibit or kill. This spectrum is generally categorized into activity against Gram-positive and Gram-negative bacteria, which are distinguished by the structure of their cell walls. mdpi.commdpi.com Gram-positive bacteria have a thick peptidoglycan layer, whereas Gram-negative bacteria possess a thinner peptidoglycan layer covered by an outer membrane, making them generally less susceptible to certain antimicrobial agents. mdpi.com

Many natural and synthetic compounds exhibit broad-spectrum activity, meaning they are effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net The mechanisms of action can include disrupting the bacterial cell envelope, inhibiting essential enzymes, or interfering with DNA replication. mdpi.comnih.gov Detailed preclinical studies are required to establish the specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria to define its antibacterial spectrum.

Table 2: General Classification of Antibacterial Spectrum

| Spectrum Type | Description | Example Bacterial Groups |

|---|---|---|

| Gram-Positive | Effective against bacteria with a thick peptidoglycan cell wall that retains crystal violet stain. | Staphylococcus, Bacillus, Streptococcus |

| Gram-Negative | Effective against bacteria with a thin peptidoglycan wall and an outer membrane. | Escherichia coli, Pseudomonas aeruginosa, Salmonella |

| Broad-Spectrum | Effective against both Gram-positive and Gram-negative bacteria. | N/A |

Molecular Targets in Fungal Pathogens (e.g., CYP51 protein)

A key strategy in developing effective antifungal drugs is to target cellular structures or pathways that are unique to fungi. nih.gov One of the most important and well-established targets is the enzyme sterol 14α-demethylase, also known as CYP51. nih.govbiorxiv.org This enzyme is a member of the cytochrome P450 superfamily and plays a critical role in the biosynthesis of ergosterol. nih.govdntb.gov.ua

Ergosterol is the primary sterol component of the fungal cell membrane, where it is essential for maintaining membrane fluidity, integrity, and function. researchgate.netnih.gov By inhibiting the CYP51 enzyme, compounds can block the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately disrupting the cell membrane, which arrests fungal growth. biorxiv.org This is the mechanism of action for the widely used azole class of antifungal drugs. biorxiv.orgmdpi.com Identifying whether this compound interacts with and inhibits the CYP51 protein would be a significant finding in elucidating its molecular mechanism of antifungal activity.

Anticancer Research (In Vitro and In Vivo Animal Models)

Preclinical research into this compound-related metabolites isolated from the marine algae Cymopolia barbata has uncovered potential anticancer activities through various mechanisms. These investigations have primarily focused on two specific prenylated bromohydroquinones (PBQs): 7-Hydroxycymopochromanone (PBQ1) and 7-hydroxycymopolone (PBQ2). Studies have explored their impact on cancer cell viability and their ability to inhibit key enzymes involved in carcinogenesis.

The cytotoxic effects of this compound-related metabolites have been evaluated against several cancerous cell lines and one normal cell line. In these in vitro studies, 7-hydroxycymopolone (PBQ2) demonstrated notable selective activity.

Potential for Chemoprevention via CYP1 Enzyme Inhibition

Immunomodulatory Research

Preclinical investigations into the immunomodulatory properties of this compound have explored its potential to influence key pathways involved in the immune response. Research has focused on understanding its mechanisms of action, particularly in the context of cell adhesion and its potential interplay with hormonal regulatory pathways of the immune system.

Glucocorticoid Modulation of Immune Response

Glucocorticoids are potent endogenous hormones and synthetic drugs that play a critical role in regulating the immune system. Their primary mechanism of action involves binding to the glucocorticoid receptor (GR), which is present in the cytoplasm of most cells. Upon binding, the GR-glucocorticoid complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. This modulation occurs through direct binding to glucocorticoid response elements (GREs) on DNA or by interfering with the activity of other transcription factors, such as NF-κB and AP-1.

At present, there are no preclinical studies available that specifically investigate the direct modulatory effects of this compound on the glucocorticoid receptor or its signaling pathway. Therefore, a definitive role for this compound in glucocorticoid-mediated immune modulation has not been established. Further research is required to determine if this compound can influence this significant immunoregulatory pathway, either by directly interacting with the glucocorticoid receptor, altering its expression, or affecting downstream signaling cascades.

Inhibition of LFA-1/ICAM-1 Mediated Cell Adhesion

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in the inflammatory process, facilitating the adhesion of leukocytes to the endothelium and their subsequent migration into tissues. LFA-1 is an integrin receptor expressed on the surface of leukocytes, while ICAM-1 is a cell surface glycoprotein (B1211001) typically found on endothelial cells and some immune cells. The binding of LFA-1 to ICAM-1 is essential for immune cell trafficking and activation.

Preclinical research has demonstrated that this compound can effectively inhibit LFA-1/ICAM-1 mediated cell adhesion. In a study evaluating a panel of marine natural products, this compound was identified as a significant inhibitor of this cell adhesion process. The inhibitory activity of this compound was quantified, providing insight into its potency in disrupting this key immunological interaction.

Table 1: Inhibitory Concentration of this compound on LFA-1/ICAM-1 Mediated Cell Adhesion

| Compound | IC₅₀ (µM) |

| This compound | 2.7 |

This finding indicates that this compound can interfere with the molecular interactions that enable immune cells to adhere to blood vessel walls and migrate to sites of inflammation. By inhibiting this process, this compound demonstrates a potential mechanism for its observed anti-inflammatory and immunomodulatory activities. The specific IC₅₀ value provides a quantitative measure of its efficacy in this preclinical model.

Advanced Analytical Methodologies for Cymopol Quantification and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of Cymopol, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information about the different atomic environments within the molecule. ¹H NMR spectra reveal the types of hydrogen atoms and their connectivity, while ¹³C NMR spectra provide information about the carbon skeleton.

Studies on this compound have reported specific ¹H NMR and ¹³C NMR data used for its identification and structural confirmation. For instance, a study reported ¹H NMR data for this compound in CDCl₃, including characteristic signals at δ ppm 1.60 (3H, s), 1.69 (3H, s), 1.73 (3H, s), 2.28 (2H, d, J = 7.4), 5.27 (1H, t, J = 7.4), 6.79 (1H, S), and 6.92 (1H, S) nih.govfsu.edu. The same study provided ¹³C NMR data in CDCl₃ with signals at δ ppm 16.2, 17.9, 25.9, 26.5, 29.6, 39.8, 107.1, 116.8, 118.8, 121, 123.9, 128.9, 132.2, 139.2, 146.3, and 148.7 nih.govfsu.edu. These spectral fingerprints are essential for confirming the identity of isolated this compound. NMR spectra are typically recorded using spectrometers operating at various frequencies, such as 400 MHz or 600 MHz for ¹H NMR and 100 MHz or 150 MHz for ¹³C NMR, with chemical shifts referenced to common solvents like CDCl₃ or d₆-DMSO nih.govfsu.edu.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is employed to determine the accurate mass of this compound, which helps in confirming its molecular formula. ESI-MS is a soft ionization technique suitable for analyzing polar and thermolabile compounds. High-resolution mass analyzers provide precise mass measurements, allowing for the determination of elemental composition.

HRESI-MS analysis of this compound has been conducted, typically in the negative ion mode, yielding a deprotonated molecule ion [M-H]⁻. For this compound, with the molecular formula C₁₆H₂₁BrO₂, HRESI-MS analysis has shown characteristic ions at m/z 323.0652 and 325.0640 for the isotopes ⁷⁹Br and ⁸¹Br, respectively nih.govfsu.edu. These values are in close agreement with the calculated masses for [C₁₆H₂₀⁷⁹BrO₂]⁻ (323.0647) and [C₁₆H₂₀⁸¹BrO₂]⁻ (325.0626), confirming the molecular formula containing a bromine atom nih.govfsu.edu. HRESI-MS is a crucial technique for verifying the molecular weight and elemental composition of isolated this compound.

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic techniques are vital for separating this compound from other compounds in a mixture and assessing its purity. When coupled with suitable detectors, they also aid in identification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of this compound from extracts of natural sources, such as marine algae nih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to monitor the separated compounds.

UV detectors are commonly used in HPLC for compounds that absorb ultraviolet light, as this compound does due to its aromatic ring and double bonds shodexhplc.comshimadzu.com. By monitoring the absorbance at specific wavelengths (e.g., 220 nm or 274 nm for natural products), the presence and quantity of this compound can be determined based on its retention time shimadzu.com. Fluorescence detectors, which are highly selective and sensitive, can also be used if this compound or its derivatives exhibit fluorescence shodexhplc.comagroparistech.frasdlib.org. While direct fluorescence data for this compound was not explicitly found, the principle of fluorescence detection involves exciting the molecule at one wavelength and detecting emitted light at a different, higher wavelength agroparistech.fr. HPLC with UV detection has been used in the purification process of this compound from non-polar extracts nih.gov.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds thermofisher.comspectroinlets.com. While HPLC is generally preferred for less volatile or thermolabile compounds like this compound, GC-MS can be applied if this compound can be suitably derivatized to increase its volatility or if analyzing more volatile derivatives or related compounds.

GC-MS separates compounds based on their boiling points and interactions with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer thermofisher.comspectroinlets.com. The mass spectrometer generates a fragmentation pattern (mass spectrum) that is unique to each compound, serving as a fingerprint for identification youtube.com. GC-MS has been reported in the spectral information available for this compound, indicating its potential use in analyzing this compound or related substances nih.gov. GC-MS is particularly useful for identifying components in complex mixtures and can be used for both qualitative and quantitative analysis thermofisher.comspectroinlets.comunar.ac.id.

Quantitative Bioanalytical Methods

Quantitative bioanalytical methods are essential for determining the concentration of this compound in biological matrices. These methods are critical for studies investigating the distribution, metabolism, and excretion of this compound. While specific detailed protocols for the quantitative bioanalysis of this compound were not extensively detailed in the search results, the general principles of quantitative bioanalysis apply.

Quantitative bioanalysis typically involves techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS (tandem mass spectrometry) due to their high sensitivity and specificity researchgate.netresolvemass.ca. These methods require robust sample preparation techniques to extract the analyte from the biological matrix (e.g., plasma, serum, urine) researchgate.net. Method validation, adhering to regulatory guidelines, is crucial to ensure the accuracy, precision, sensitivity, and reliability of the quantitative data researchgate.netrrml.ro. LC-MS/MS is often the method of choice for quantifying drugs and metabolites in biological fluids, playing a crucial role in pharmacokinetic and bioavailability studies researchgate.netresolvemass.ca. While the specific application of these methods for the quantitative bioanalysis of this compound in biological matrices was not explicitly detailed, the principles and techniques commonly employed in bioanalysis would be applicable for such studies researchgate.netresolvemass.caevotec.com.

Microplate-Based Assays (e.g., MTS Assay)

Microplate-based assays are widely used for assessing cellular responses to compounds like this compound, particularly in the context of cell viability and proliferation studies. The MTS assay is a common colorimetric method utilized for sensitive quantification of viable cells. windows.netaatbio.com This assay relies on the reduction of the MTS tetrazolium compound by metabolically active cells to produce a soluble colored formazan (B1609692) product. windows.netaatbio.com The conversion is facilitated by NAD(P)H-dependent dehydrogenase enzymes. windows.netaatbio.com The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance, typically at 490-500 nm, using a microplate reader. windows.netaatbio.com

Studies investigating the biological activity of this compound-related metabolites, such as prenylated bromohydroquinones (PBQs) isolated from Cymopolia barbata, have employed the MTS assay to evaluate their impact on the viability of various cell lines. d-nb.infonih.gov For instance, the MTS assay was used to assess the effect of PBQs on the viability of cell lines like MCF-7, HT29, HepG, and CCD18 Co. d-nb.infonih.gov This demonstrates the utility of microplate-based assays in high-throughput screening for evaluating the cellular effects of this compound and its derivatives. windows.netaatbio.comnih.gov

Optical Methods for Detection (Absorbance, Fluorescence)

Optical methods, including absorbance and fluorescence spectroscopy, are fundamental techniques for the detection and quantification of chemical compounds. nih.govscielo.br

Absorbance spectroscopy measures the amount of light absorbed by a sample at specific wavelengths. nih.govresearchgate.net This technique is based on the Beer-Lambert law, which relates absorbance to the concentration of the analyte. researchgate.netnih.gov UV-Vis absorption spectroscopy, often coupled with chromatographic methods like HPLC, is used for the quantification of various natural products, although its application for total content quantification can be limited by variations in molar absorptivity. nih.gov

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. nih.govscielo.br This method is known for its high sensitivity. scielo.brbmglabtech.com In the context of this compound and related compounds, fluorescence assays have been used to evaluate their inhibitory effects on enzyme activities, such as cytochrome P450 (CYP) enzymes. d-nb.infonih.gov For example, a fluorescent assay was employed to assess the inhibitory impact of PBQs on the activities of heterologously expressed CYP enzymes like CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4. d-nb.infonih.gov The reactions were monitored fluorometrically, highlighting the application of fluorescence in characterizing the biochemical interactions of this compound-type molecules. d-nb.info Optical detection methods are increasingly integrated into microfluidic systems for enhanced sensitivity and precise measurements. frontiersin.org

Advanced "-omics" Approaches

Advanced "-omics" technologies provide comprehensive insights into the molecular effects of compounds and the biological processes of producing organisms.

RNA-Seq Analysis for Gene Expression Profiling

RNA sequencing (RNA-Seq) is a powerful transcriptomic technique used for gene expression profiling, allowing the measurement of the activity of thousands of genes simultaneously. nih.govwikipedia.org This method provides a global picture of cellular function and how it is influenced by various factors, including exposure to natural products like this compound. nih.govwikipedia.org RNA-Seq involves converting RNA into cDNA, followed by fragmentation, adapter ligation, and high-throughput sequencing. nih.gov The analysis of RNA-Seq data typically involves identifying differentially expressed genes and inferring their biological meaning. nih.govcytoscape.org

Studies investigating the effects of this compound and extracts from Cymopolia barbata have utilized RNA-Seq analysis to understand their impact on gene expression. For instance, RNA-Seq analysis of colonic tissues in mice exposed to a non-polar extract or this compound demonstrated an antioxidant and anti-inflammatory response at the transcriptional level. nih.govfsu.edu This analysis revealed that this compound, or extracts containing it, could alter Nrf2-mediated host and microbial gene expression, contributing to observed biological effects. nih.govfsu.edu RNA-Seq can also provide insights into how cells react to specific treatments and can be used to generate hypotheses about gene function under various conditions. wikipedia.org

Metabolomic Profiling of this compound-Producing Organisms

Metabolomic profiling involves the identification and quantification of the complete set of small molecules (metabolites) present in a biological sample, providing a snapshot of the metabolic state of an organism. nih.govresearchgate.netmetabolon.com This approach is valuable for understanding the biochemical processes within organisms that produce natural products like this compound and how these processes might be influenced by environmental factors or genetic modifications. researchgate.netmetabolon.com Metabolomics often employs advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.gov

Metabolomic profiling has been applied to study organisms that produce a wide range of natural products, including those from marine sources like seaweeds. researchgate.netresearchgate.netphcogj.com While specific studies detailing the metabolomic profiling solely focused on this compound production in Cymopolia barbata were not extensively found, the general principles of metabolomics are applicable. Metabolic profiling of extracts from marine organisms, including seaweeds, is used to identify and characterize diverse secondary metabolites. researchgate.netresearchgate.net Techniques like liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (LC-HR-ESI-MS) are used for comprehensive metabolic profiling, revealing clusters of phytoconstituents. researchgate.netphcogj.com This approach can help in understanding the metabolic pathways involved in the biosynthesis of this compound and related compounds within the producing algae. Metabolomics can reveal metabolic alterations in response to different conditions and is a powerful tool in chemical ecology to identify molecules involved in interactions. researchgate.netrsc.org

Future Research Trajectories and Investigational Applications of Cymopol

Rational Design of Novel Bioactive Compounds

Cymopol's natural origin and its demonstrated bioactivities make it a promising scaffold for the rational design of novel compounds with enhanced or targeted biological properties. Rational design in drug discovery involves utilizing computational methods and structural information to design molecules with predictable pharmacological actions. mdpi.comunimi.it The chemical structure of this compound, a brominated hydroquinone (B1673460) with a terpenoid side chain, offers multiple points for chemical modification to explore structure-activity relationships. ontosight.ainih.gov Future research could focus on synthesizing analogs of this compound with modifications to the benzene (B151609) ring, the bromine atom, or the octadienyl side chain to optimize desired activities (e.g., antioxidant, anti-inflammatory, or antimicrobial) and potentially reduce any undesirable effects. mdpi.comnih.govrsc.org This approach, informed by computational modeling and in silico studies, can guide the creation of novel chemical entities inspired by this compound's core structure. mdpi.comnih.gov

Exploration in Preclinical Chemopreventive Strategies

Preclinical research into this compound has shown potential in chemopreventive strategies, particularly concerning its ability to activate the Nrf2-mediated antioxidant response. nih.gov The Nrf2 pathway is a key regulator of cellular defense against oxidative stress and inflammation, processes implicated in the initiation and progression of various diseases, including cancer. nih.govnih.gov Studies have indicated that this compound can function as an activator of Nrf2, leading to increased cellular antioxidant status. nih.gov Furthermore, a bioactivation product of this compound, this compound quinone, has been shown to interact with cysteine residues of Keap1, the cytoplasmic repressor of Nrf2, which is a mechanism for Nrf2 activation. nih.govresearchgate.net Preclinical in vivo studies using this compound-containing extracts have demonstrated reduced inflammation and beneficial alterations in the gut microbiome in mouse models of colitis, suggesting a potential role in preventing or mitigating inflammatory conditions that can precede certain cancers. nih.gov Future research will likely delve deeper into the specific mechanisms by which this compound exerts its chemopreventive effects, potentially exploring its impact on other signaling pathways involved in carcinogenesis and conducting further in vivo studies to evaluate its efficacy against different types of precancerous lesions. nih.govnih.govmdpi.comoncotarget.com

Development of Anti-inflammatory Research Tools

This compound and extracts from Cymopolia barbata have exhibited anti-inflammatory properties in in vitro and in vivo models. nih.govmdpi.com Specifically, this compound has been shown to reduce inflammatory gene transcription in macrophages and mouse embryonic fibroblasts in an Nrf2-dependent manner. nih.gov this compound-containing extracts also attenuated neutrophil migration in a zebrafish tail wound model, indicating an anti-inflammatory effect. nih.gov These findings suggest that this compound could be developed as a research tool to study inflammatory processes and the role of the Nrf2 pathway in modulating inflammation. nih.govku.edu.kw Further research could involve synthesizing modified versions of this compound to create more specific inhibitors or activators of inflammatory pathways, providing valuable probes for dissecting the complex mechanisms of inflammation. tus.ac.jp Such tools could be instrumental in both basic research and in the development of new anti-inflammatory therapeutics. ku.edu.kw

Advances in Antimicrobial Research for Drug-Resistant Pathogens

The increasing threat of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.comwho.intwho.int Research into natural products from marine organisms has been a fruitful area for identifying compounds with antimicrobial activity. This compound, as a marine natural product, has shown potential in this regard. ontosight.ai While specific detailed studies on this compound's activity against drug-resistant pathogens were not extensively highlighted in the search results, the general antimicrobial potential of compounds similar to this compound has been noted. ontosight.ai Future research should focus on evaluating this compound's efficacy against a panel of drug-resistant bacteria, fungi, and potentially viruses, including those listed as priority pathogens by organizations like the WHO. mdpi.comwho.intnih.gov Investigating its mechanisms of action against these resistant strains would be crucial, potentially revealing novel targets or pathways that can be exploited for the development of new antimicrobial therapies. nih.gov

Probing Novel Pharmacological Targets and Molecular Interactions

Understanding the specific molecular targets and interactions of this compound is fundamental to fully elucidating its biological activities and exploring new therapeutic applications. Network pharmacology approaches, which integrate data on molecular interactions and biological pathways, can be employed to predict and identify potential targets of this compound. rsc.orgfrontiersin.org Studies have already indicated that this compound's bioactivation product interacts with Keap1, a key protein in the Nrf2 pathway. nih.govresearchgate.net Future research should aim to comprehensively map the interaction profile of this compound and its metabolites with various cellular proteins, enzymes, and receptors. rsc.orgopentargets.org Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be utilized. frontiersin.org Identifying these interactions will provide insights into the diverse pharmacological effects of this compound and may reveal novel targets for drug development in areas beyond its currently explored activities. tmrjournals.com

Understanding Marine Chemical Ecology and Defensive Roles

This compound is a natural product isolated from the green alga Cymopolia barbata. nih.govnih.gov Its presence in this marine organism suggests a potential ecological role, possibly as a defense mechanism against herbivores, fouling organisms, or pathogens in its marine environment. gatech.edusi.educore.ac.uk Research in marine chemical ecology investigates the chemical interactions between organisms in marine ecosystems. si.edumdpi.comnih.gov Studies have shown that secondary metabolites from marine algae can deter grazing by herbivores. gatech.educore.ac.uk One study indicated that this compound significantly reduced feeding by reef fishes but stimulated feeding by the sea urchin Diadema antillarum, highlighting complex species-specific interactions. gatech.edu Future research could further explore the ecological functions of this compound in Cymopolia barbata, investigating its role in deterring a wider range of marine organisms and assessing its contribution to the alga's survival and competitive success. This could involve field experiments and laboratory assays to understand the ecological pressures that might have led to the evolution of this compound production. gatech.educore.ac.uk

Integration with Microbiome Research and Host-Microbe Interactions

Recent research has highlighted the intricate relationship between host health, the microbiome, and the impact of natural products. hostmicrobe.orgnih.govnih.gov Preclinical studies with this compound-containing extracts have shown beneficial alterations in the mucosal-associated bacterial composition and transcriptional profile in the large intestines of mice. nih.gov This suggests that this compound may influence host-microbe interactions. nih.govnih.gov Future research could investigate the specific effects of this compound on the composition and function of the gut microbiome, exploring how it might modulate microbial diversity, influence the production of microbial metabolites, and impact the interaction between host cells and gut microbes. nih.govnih.govuniversiteitleiden.nl Understanding these interactions could open avenues for using this compound or its derivatives to modulate the microbiome for therapeutic purposes, potentially in the context of inflammatory diseases, metabolic disorders, or even neurological conditions that are influenced by the gut-brain axis. nih.govuit.no

| Compound Name | PubChem CID |

| This compound | 5386672 |

Methodological Innovations in Isolation and Synthetic Chemistry

The isolation of this compound from natural sources primarily involves the extraction of compounds from marine algae like Cymopolia barbata. Early studies successfully isolated this compound and several related prenylated bromohydroquinones using various chromatographic and spectroscopic techniques. rsc.orgresearchgate.net For instance, a phytochemical study led to the isolation and identification of hydroquinones from P. ceanothifolium using similar methods. researchgate.net Another study on C. barbata utilized liquid and column chromatography to isolate 7-hydroxycymopochromanone and 7-hydroxycymopolone, which are related prenylated bromohydroquinones. nih.gov

Despite these successes, the natural abundance of this compound can be low, posing a significant challenge for obtaining sufficient quantities for comprehensive research. This scarcity underscores the need for methodological innovations in isolation techniques aimed at improving yield and efficiency. Future research could focus on optimizing extraction protocols, exploring different chromatographic methods, or employing hyphenated techniques for more targeted and efficient isolation of this compound from complex algal extracts.

Synthetic chemistry offers an alternative route to obtain this compound, potentially overcoming the limitations of natural supply. Several studies have reported the synthesis of this compound and related cyclized derivatives like cyclothis compound. One synthetic approach to (±)-cyclothis compound involved a biomimetic strategy incorporating monogeranylation of protected bromohydroquinone (B146026) derivatives followed by brominative cyclization. tandfonline.com This method utilized 2,5-dibromohydroquinone (B82636) bismethoxymethyl ether as a starting material, which was treated with methylal and phosphorus pentoxide. tandfonline.com Coupling of this intermediate with a geranyl moiety was a key step. tandfonline.com

Another synthetic route explored the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether using 2,4,4,6-tetrabromocyclohexadienone. tandfonline.com This reaction, however, also yielded undesired byproducts, highlighting the complexities in achieving selective cyclization. tandfonline.com An analogous reaction with a bismethoxyethoxymethyl ether derivative also led to a tricyclic compound. tandfonline.com These studies indicate that while synthetic routes exist, they can be challenging and may not always provide high yields of the desired product.

Future research in this compound synthesis could focus on developing more efficient, stereoselective, and scalable synthetic routes. This might involve exploring novel reaction methodologies, utilizing different protecting group strategies, or employing biocatalytic approaches. The goal would be to establish unified synthetic strategies that can provide access to this compound and a range of its meroterpenoid analogs, which is currently a limitation for many marine meroterpenoids with aureane and avarane skeletons. researchgate.net Developing such strategies is crucial for enabling broader biological evaluation and potential development of this compound and its derivatives.

The following table summarizes some key aspects of reported isolation and synthesis efforts:

| Method Type | Source/Starting Material | Key Techniques/Reagents | Outcome/Product(s) | Notes |

| Isolation | Cymopolia barbata | Liquid chromatography, Column chromatography, Spectroscopy | This compound, related prenylated bromohydroquinones (e.g., 7-hydroxycymopolone) researchgate.netnih.gov | Natural abundance can be limiting. |

| Synthesis | 2,5-dibromohydroquinone bismethoxymethyl ether | Monogeranylation, Brominative cyclization | (±)-Cyclothis compound tandfonline.com | Biomimetic approach; involved protected intermediates. |

| Synthesis | 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether | Brominative cyclization (with 2,4,4,6-tetrabromocyclohexadienone) | Tricyclic compound, 2,4,6-tribromophenol (B41969) derivatives tandfonline.com | Challenging selectivity; undesired byproducts formed. |

Future methodological innovations are expected to address the current limitations in both isolation and synthesis, paving the way for more accessible and diverse this compound-related compounds for further research.

Q & A

Q. Q1. What experimental methodologies are recommended to study Cymopol's activation of the Nrf2-Keap1 antioxidant pathway?

A1. To investigate this compound's interaction with the Nrf2-Keap1 pathway, use in vitro models (e.g., murine macrophages or human cell lines) treated with purified this compound. Measure Nrf2 nuclear translocation via immunofluorescence or Western blot. Assess Keap1 cysteine modification using mass spectrometry or redox-sensitive probes . Include controls with Nrf2 inhibitors (e.g., ML385) to confirm pathway specificity. Validate findings in ex vivo models, such as primary cells from Nrf2-knockout mice, to establish causality .

Q. Q2. How should researchers design dose-response studies to evaluate this compound's anti-inflammatory effects?

A2. Optimize dose ranges using in vitro assays (e.g., TNF-α or IL-6 ELISA in LPS-stimulated macrophages) and in vivo models (e.g., DSS-induced colitis in mice). Test logarithmic concentrations (e.g., 0.1–100 µM in vitro; 1–50 mg/kg in vivo) and monitor toxicity via cell viability assays (MTT) or serum ALT/AST levels. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify EC50 values and establish therapeutic windows .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between in vitro and in vivo data on this compound's efficacy in modulating inflammation?

A3. Discrepancies may arise from bioavailability differences or microbiota interactions. Conduct pharmacokinetic studies (e.g., LC-MS to measure this compound plasma/tissue concentrations) and compare in vitro doses to achievable in vivo levels. Use gnotobiotic models to isolate microbiota-dependent effects, as this compound alters microbial gene expression and metabolite production . Integrate RNA-seq data from host tissues and fecal metatranscriptomics to identify confounding variables .

Q. Q4. What strategies are effective for analyzing this compound's dual role in host antioxidant responses and microbial modulation?

A4. Employ multi-omics approaches:

- Host: RNA-seq to profile Nrf2-target genes (e.g., HO-1, NQO1) and inflammatory markers (e.g., COX-2).

- Microbiome: 16S rRNA sequencing and metabolomics (e.g., SCFA quantification) to track compositional/functional shifts.

Use correlation matrices to identify associations between microbial taxa (e.g., Bacteroides) and host gene expression. Validate findings via fecal microbiota transplantation (FMT) into germ-free mice treated with this compound .